molecular formula C16H17F5O7 B605137 Acid-PEG3-PFP ester CAS No. 1835759-67-5

Acid-PEG3-PFP ester

Cat. No. B605137
CAS RN: 1835759-67-5
M. Wt: 416.3
InChI Key: QFILSUVCEHSYOO-UHFFFAOYSA-N
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Description

Acid-PEG3-PFP ester is a PEG-based PROTAC linker . It has a chemical formula of C16H17F5O7 and a molecular weight of 416.3 g/mol . It is commonly used in the synthesis of PROTACs .


Synthesis Analysis

Acid-PEG3-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PEG PFP ester linkers are a type of PEG labeling reagent that reacts with primary and secondary amines . Compared with NHS esters, pentafluorophenyl (PFP) esters are less prone to hydrolysis and therefore have higher reaction efficiency .


Molecular Structure Analysis

The molecular structure of Acid-PEG3-PFP ester is characterized by a PEG molecular weight of 416.3 g/mol, a functional group of Acid/Pentafluorophenyl (PFP) ester, and a molecular formula of C16H17F5O7 .


Chemical Reactions Analysis

The PEG PFP Ester is a class of PEG labeling reagents that react with primary and secondary amines to form amide bonds . The pentafluorophenyl (PFP) ester is less subject to hydrolysis than NHS esters, resulting in more efficient reactions .


Physical And Chemical Properties Analysis

Acid-PEG3-PFP ester has a chemical formula of C16H17F5O7 and a molecular weight of 416.3 . . The physical and chemical properties of esters suggest that they are polar molecules but have no hydrogen atom attached directly to an oxygen atom .

Scientific Research Applications

Crosslinking Reagent

Acid-PEG3-PFP ester is a class of crosslinking reagent . It has similar applications as the NHS esters, but it is more stable in aqueous solution . The reaction of the PEG PFP ester with an amine group forms a stable, irreversible amide bond .

Surface Modification

This compound can be used in homobifunctional or heterobifunctional labelling such as surface modification on nanoparticles and cells . This allows for the alteration of the surface properties of these entities, which can be crucial in various research and application contexts.

PROTAC Linker

Acid-PEG3-PFP ester is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This compound can be used in the synthesis of PROTACs .

Protein Degradation

Related to its use as a PROTAC linker, Acid-PEG3-PFP ester can be used in research focused on targeted protein degradation . This is a growing field of study with potential applications in drug development and disease treatment.

Stability in Aqueous Solution

Unlike some other reagents, Acid-PEG3-PFP ester is stable in aqueous solution . This makes it suitable for use in a variety of experimental conditions and can simplify the experimental design and procedure.

Formation of Stable Amide Bonds

The reaction of Acid-PEG3-PFP ester with an amine group forms a stable, irreversible amide bond . This property is useful in a variety of research applications, including the creation of stable linkages in molecular constructs.

Mechanism of Action

Target of Action

The primary target of Acid-PEG3-PFP ester is the E3 ubiquitin ligase and the target protein . The compound is a PEG-based PROTAC linker that joins these two essential ligands, crucial for forming PROTAC molecules .

Mode of Action

Acid-PEG3-PFP ester operates by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by Acid-PEG3-PFP ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By selectively targeting proteins for degradation, Acid-PEG3-PFP ester can influence various cellular processes.

Pharmacokinetics

These PROTACs are designed to have favorable pharmacokinetic properties, including improved bioavailability .

Result of Action

The primary result of Acid-PEG3-PFP ester’s action is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, Acid-PEG3-PFP ester enables the selective degradation of that target protein .

Action Environment

The action of Acid-PEG3-PFP ester is influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the pH and temperature of its environment . Furthermore, the compound’s action may also be influenced by the presence of other molecules in its environment, such as competing ligands or inhibitors .

Safety and Hazards

In case of skin contact with Acid-PEG3-PFP ester, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If inhaled, remove to fresh air . In case of ingestion, seek medical attention .

Future Directions

Pentafluoropyridine can be utilized to generate acyl fluorides in situ under mild conditions, and that they can subsequently be used to generate a range of esters and thioesters . This methodology offers a simple one-pot synthesis of esters and thioesters directly from parent carboxylic acids .

properties

IUPAC Name

3-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F5O7/c17-11-12(18)14(20)16(15(21)13(11)19)28-10(24)2-4-26-6-8-27-7-5-25-3-1-9(22)23/h1-8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFILSUVCEHSYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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